1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one
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Description
1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Uses
Antimicrobial Activity : El-Gendy and Ahmedy (2000) synthesized new 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones and tested them for antimicrobial activity. They found significant inhibitory effects against various microorganisms, such as S. aureus, E. coli, and C. albicans, particularly with certain oxime derivatives (El-Gendy & Ahmedy, 2000).
Cyclisation Mechanisms : Clayton, Black, and Harper (2008) investigated the cyclisation of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates. Their study, through 1H NMR spectroscopy, contributed to understanding the mechanism of formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates, aiding in the comprehension of the chemical behavior of such compounds (Clayton, Black, & Harper, 2008).
Oxidation and Reduction Reactions : Latypova et al. (2020) explored the oxidation and reduction of related compounds, such as N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole, leading to the formation of hydroxy derivatives and oximes. This research provides insights into the chemical transformations of indole derivatives, which can be applied in various synthetic processes (Latypova, Salikhov, Mustafin, & Abdrakhmanov, 2020).
Vanadyl Complex Formation : Al‐Hamdani et al. (2016) synthesized azo-Schiff base compounds derived from similar indole structures and studied their thermal properties and biological activity in vanadyl complexes. This research adds to the understanding of the potential applications of indole derivatives in creating complex molecules with specific properties (Al‐Hamdani, Balkhi, Falah, & Shaker, 2016).
Synthesis of Imidazole Derivatives : Jasiński et al. (2008) conducted a study on the synthesis of optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing the versatility of indole derivatives in synthesizing a variety of biologically active compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Properties
IUPAC Name |
1-ethyl-5-methyl-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-9-5-4-7(2)6-8(9)10(12-15)11(13)14/h4-6,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYAOIUTGYEIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C(=C1O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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